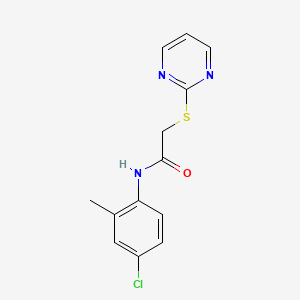
N-(4-chloro-2-methylphenyl)-2-(2-pyrimidinylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-2-(2-pyrimidinylthio)acetamide, commonly known as CP-690,550, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), which is an enzyme that plays a critical role in the immune response.
Wirkmechanismus
CP-690,550 is a selective inhibitor of N-(4-chloro-2-methylphenyl)-2-(2-pyrimidinylthio)acetamide, which is a member of the Janus kinase family of enzymes. This compound is primarily expressed in immune cells such as T cells, B cells, and natural killer cells. This compound plays a critical role in the signaling pathway that leads to the activation of T cells. When T cells are activated, they release cytokines that promote inflammation. By inhibiting this compound, CP-690,550 can suppress the immune response and reduce inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have potent immunosuppressive effects in preclinical and clinical studies. In a phase 2 clinical trial, CP-690,550 was shown to significantly reduce the symptoms of rheumatoid arthritis in patients who had failed to respond to other treatments. CP-690,550 has also been shown to reduce the symptoms of psoriasis and inflammatory bowel disease in preclinical and clinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
CP-690,550 is a potent inhibitor of N-(4-chloro-2-methylphenyl)-2-(2-pyrimidinylthio)acetamide and has been extensively studied for its potential applications in the treatment of autoimmune diseases. However, there are some limitations to its use in lab experiments. CP-690,550 is a synthetic compound that is not found in nature, and its effects on the immune system may not accurately reflect the effects of natural compounds. Additionally, CP-690,550 may have off-target effects on other enzymes in the Janus kinase family, which could limit its specificity.
Zukünftige Richtungen
There are several future directions for research on CP-690,550. One area of research is to investigate the potential use of CP-690,550 in the treatment of other autoimmune diseases such as multiple sclerosis and lupus. Another area of research is to investigate the potential use of CP-690,550 in combination with other drugs to enhance its efficacy and reduce its side effects. Additionally, research could be conducted to investigate the long-term effects of CP-690,550 on the immune system and its potential for inducing tolerance in autoimmune diseases.
Synthesemethoden
The synthesis of CP-690,550 involves the reaction of 4-chloro-2-methylbenzoyl chloride with 2-mercaptopyrimidine in the presence of a base to form the intermediate product, 4-chloro-2-methylphenylthioacetamide. This intermediate product is then reacted with ethyl chloroacetate in the presence of a base to form the final product, CP-690,550.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been extensively studied for its potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. N-(4-chloro-2-methylphenyl)-2-(2-pyrimidinylthio)acetamide is a key enzyme in the signaling pathway that leads to the activation of T cells, which play a critical role in the immune response. By inhibiting this compound, CP-690,550 can suppress the immune response and reduce inflammation. Several preclinical and clinical studies have shown promising results for the use of CP-690,550 in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3OS/c1-9-7-10(14)3-4-11(9)17-12(18)8-19-13-15-5-2-6-16-13/h2-7H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPVJHJSWNNGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5110720.png)
![isobutyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5110724.png)
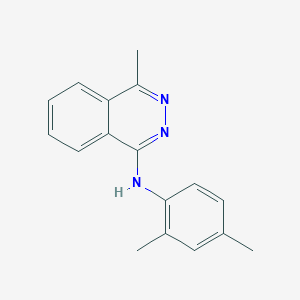
![1-(2-fluorophenyl)-4-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperazine](/img/structure/B5110735.png)
![N-(2,4-difluorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5110742.png)
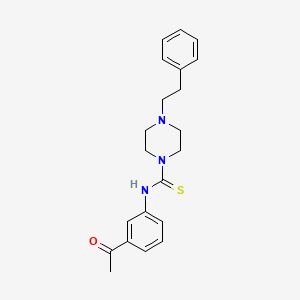
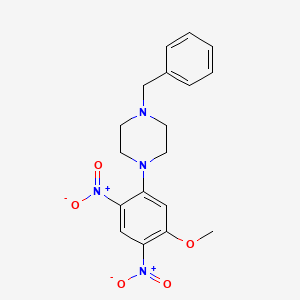
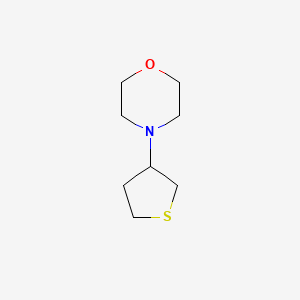
![6-methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5110783.png)
![N-(1-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5110786.png)
![4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5110791.png)
![4-benzyl-1-[(3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5110802.png)
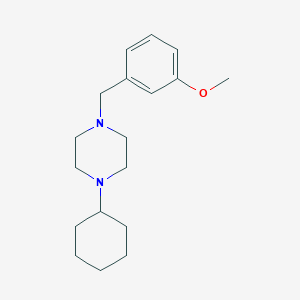
![6-amino-4-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5110824.png)